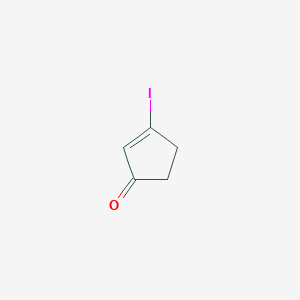

3-iodocyclopent-2-enone

描述

3-iodocyclopent-2-enone is an organic compound with the molecular formula C5H5IO It is a derivative of cyclopentenone, where an iodine atom is substituted at the third position of the cyclopentenone ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodocyclopent-2-enone can be achieved through several methods. One common approach involves the iodination of 2-cyclopenten-1-one. This reaction typically requires the use of iodine (I2) and a suitable oxidizing agent, such as potassium iodide (KI), in an acidic medium. The reaction proceeds under mild conditions and yields the desired product with good efficiency .

Another method involves the use of higher-order stannylcuprate reagents. For example, 3-trimethylstannyl-2-cyclopenten-1-one can be converted to this compound using a stannylcuprate reagent. This method offers a convenient one-pot synthesis and has been demonstrated to be a viable alternative to traditional methods .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

化学反应分析

Palladium-Catalyzed Sequential Coupling and Cyclization Reactions

3-Iodocyclopent-2-enone participates in a multi-step palladium-catalyzed process involving:

-

Sonogashira coupling with aryl propargyl trityl ethers

-

Propargyl–allenyl isomerization

-

Allenyl–benzyl Claisen rearrangement

-

Intramolecular [4 + 2] cycloaddition

This sequence yields tricyclo[3.2.1.0²,⁷]oct-3-ene derivatives with fused three-, five-, and six-membered rings. Optimized conditions (THF, 60°C, Pd(PPh₃)₂Cl₂/CuI) achieve 73–82% yields (Table 1) .

| Entry | Substrate (R₁) | Product (R₂) | Yield (%) |

|---|---|---|---|

| 7 | 1c (cyclopentenone) | 4g | 82 |

| 8 | 1c (cyclopentenone) | 4h | 77 |

Mechanistic Highlights :

-

The reaction proceeds via a vinylallene intermediate, followed by a -sigmatropic rearrangement.

-

Stereoelectronic factors favor a C2-type transition state during the final cycloaddition .

Photochemical [2+2] Cycloaddition and Hydrogen Transfer

UV irradiation (MeCN, 254 nm) of 3-(hex-5′-ynyl)cyclopent-2-enone (derived from this compound) generates:

-

Primary [2+2] photocycloadduct (15 )

-

Strain-relieved hydrogen addition product (18a , 56%)

-

1,2-Acyl shift product (16 , 22%)

Deuterium labeling in CD₃CN confirms tertiary bridgehead hydrogen transfer during reduction .

Solvent Effects :

-

Acetone stabilizes 18a via strain release.

-

MeCN slows photoconversion and enables deuterium incorporation .

γ-C(sp³)–H Vinylation via Pd(II)/Ligand Systems

This compound undergoes Pd(II)-catalyzed γ-C–H vinylation using a 2,2-dimethyl aminooxyacetic acid auxiliary and 5-nitro-2-pyridone ligand. Key features:

-

Functionalizes γ-methylene C–H bonds (typically challenging)

-

Compatible with β-quaternary centers

-

Mn(II)-catalyzed auxiliary removal enables practical DG recovery (92% yield) .

Substrate Scope :

-

Methyl alkyl ketones, symmetrical/unsymmetrical dialkyl ketones

Grignard Reagent Cross-Couplings

This compound reacts with organometallic reagents:

-

CuCN·2LiCl-mediated couplings with alkenylmagnesium species

-

Forms functionalized cyclohexenones (e.g., 3-(5-ethoxymethoxy-cyclopent-1-enyl)-cyclohex-2-enone) .

Typical Conditions :

科学研究应用

3-iodocyclopent-2-enone has several applications in scientific research:

Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving iodine-containing compounds.

Medicine: Research into potential therapeutic applications, such as anticancer and antimicrobial agents, is ongoing.

Industry: It is employed in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 3-iodocyclopent-2-enone involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The cyclopentenone ring can undergo nucleophilic addition reactions, leading to the formation of covalent adducts with biological molecules. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes.

相似化合物的比较

Similar Compounds

2-Cyclopenten-1-one: Lacks the iodine substitution, making it less reactive in certain halogen-mediated reactions.

3-Bromo-2-cyclopenten-1-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

3-Chloro-2-cyclopenten-1-one: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.

Uniqueness

3-iodocyclopent-2-enone is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom enhances the compound’s ability to participate in halogen bonding and other iodine-specific interactions, making it valuable in various chemical and biological applications.

生物活性

3-Iodocyclopent-2-enone is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

This compound is characterized by a cyclopentene ring with an iodine atom at the 3-position and a carbonyl group at the 2-position. This structure contributes to its reactivity and biological properties, making it a candidate for various chemical transformations and biological assays.

Cytotoxicity

Research has indicated that this compound exhibits notable cytotoxic effects against several cancer cell lines. In a study evaluating the cytotoxicity of various compounds isolated from marine sources, this compound demonstrated significant inhibitory effects on cell proliferation, particularly against leukemia cell lines such as K562 and HL-60. The IC50 values ranged from 0.7 µM to 93 µM, indicating potent activity against these malignancies .

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 0.7 |

| HL-60 | 1.5 |

| MCF-7 | 10 |

| A2780 | 6.6 |

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory properties. It was found to significantly inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins in vitro. At a concentration of 10 µM, it reduced iNOS levels by approximately 54% and COX-2 levels by about 62%, suggesting its potential as an anti-inflammatory agent .

The mechanism underlying the biological activities of this compound is believed to involve its ability to modulate various signaling pathways associated with inflammation and cancer progression. The compound may act as an inhibitor of key enzymes involved in inflammatory processes, thus reducing the production of pro-inflammatory mediators.

Case Studies

- Marine-Derived Compounds : In a study involving compounds extracted from soft corals, this compound was shown to possess significant cytotoxicity against multiple cancer cell lines, supporting its potential use in developing new anticancer therapies .

- PPAR Modulation : Another study highlighted the role of cyclopentene derivatives, including this compound, as modulators of peroxisome proliferator-activated receptors (PPARs). These receptors are crucial for regulating metabolic processes and inflammation, indicating that this compound could play a role in metabolic disorders .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-iodocyclopent-2-enone, and how do reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via iodination of cyclopentenone derivatives. A validated five-step procedure involves halogenation under controlled temperatures (e.g., using N-iodosuccinimide in polar aprotic solvents like DMF at 0–25°C). Yield optimization requires monitoring stoichiometric ratios (e.g., iodine equivalents) and quenching side reactions (e.g., diiodination) through iterative thin-layer chromatography (TLC) analysis . For reproducibility, crystallographic validation (e.g., monoclinic P21/n symmetry, unit cell parameters a = 12.7072 Å, b = 11.2947 Å) ensures structural fidelity .

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in its stereochemistry?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemical ambiguities. For this compound, SC-XRD data (CCDC 2047041) confirm bond angles (e.g., β = 95.807°) and atomic coordinates (see Table 2 in ). Complementary techniques include:

- NMR : NMR distinguishes carbonyl (δ ~200 ppm) and iodinated carbons (δ ~30 ppm).

- IR Spectroscopy : C=O stretches (~1700 cm) and C-I vibrations (~500 cm) validate functional groups.

Discrepancies between computational (DFT) and experimental data should be resolved via Rietveld refinement .

Advanced Research Questions

Q. How does this compound participate in γ-C(sp³)–H activation reactions, and what ligand systems enhance its reactivity?

Methodological Answer: In transition-metal catalysis, this compound acts as an electrophilic partner in γ-C(sp³)–H activation. Ligands like 2-pyridone (L11) increase Pd-catalyzed coupling efficiency by stabilizing oxidative addition intermediates. For example, ligand-enabled γ-C–H vinylation achieves 75% yield (vs. <30% without ligands) (see Scheme 2 in ). Key steps:

- Ligand Screening : Test bidentate vs. monodentate ligands via kinetic studies.

- Mechanistic Probes : Isotopic labeling (e.g., O quenching) identifies rate-determining steps.

- DFT Modeling : Compare transition-state energies to rationalize ligand effects .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound derivatives?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., ring puckering) or polymorphism. To reconcile

- Variable-Temperature XRD : Capture conformational flexibility (e.g., β-phase transitions at T < 170 K) .

- Solid-State NMR : Compare chemical shifts with solution-state NMR to detect lattice effects.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., I···H contacts) influencing crystallographic packing .

Q. How can computational methods predict the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic hotspots (e.g., iodine vs. carbonyl sites). For Suzuki-Miyaura couplings:

- Transition-State Modeling : Compare activation barriers for iodinated vs. non-iodinated pathways.

- Solvent Effects : Use COSMO-RS to simulate solvent polarity impacts on regioselectivity.

- Benchmarking : Validate against experimental yields (e.g., 71% for β-arylated muscone derivatives) .

Q. Methodological Frameworks

Designing Experiments to Address Conflicting Reactivity Data

- Controlled Replication : Repeat reactions under inert atmospheres (Ar/glovebox) to exclude moisture/O interference.

- In Situ Monitoring : Use ReactIR or UV-Vis spectroscopy to track intermediate formation.

- Statistical Validation : Apply ANOVA to assess batch-to-batch variability (e.g., iodine purity) .

Structuring Research Proposals Involving this compound

- Gap Analysis : Cite unresolved challenges (e.g., competing β-hydride elimination in HAT reactions) .

- Hypothesis-Driven Aims : Example: "Investigate steric effects of N-heterocyclic carbenes on Pd-catalyzed C–H functionalization using this compound."

- Risk Mitigation : Pre-screen ligands via high-throughput experimentation (HTE) .

Q. Data Presentation Guidelines

属性

IUPAC Name |

3-iodocyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IO/c6-4-1-2-5(7)3-4/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROPXRINRLPOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450459 | |

| Record name | 3-iodo-2-cyclopenten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61765-46-6 | |

| Record name | 3-iodo-2-cyclopenten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。